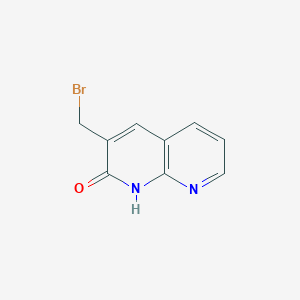

3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

3-(bromomethyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H7BrN2O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,5H2,(H,11,12,13) |

InChI Key |

VVZXEYAPGXJTGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)CBr)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 1,8 Naphthyridin 2 1h One

Synthetic Pathways Involving Pyridine (B92270) Precursors

Building the 1,8-naphthyridin-2(1H)-one scaffold from appropriately substituted pyridine derivatives is a common and versatile strategy. This "bottom-up" approach allows for the early introduction of desired substituents, which can simplify the final steps of the synthesis.

Bromination of Methyl-Substituted Pyridines Followed by Annulation (e.g., from 3-Bromomethyl-2-nitropyridine to 2-Hydroxy-1,8-naphthyridine)

One established pathway involves the use of 3-bromomethyl-2-nitropyridine as a key starting material in a novel synthesis of 2-hydroxy-1,8-naphthyridine, which exists in tautomeric equilibrium with 1,8-naphthyridin-2(1H)-one. rsc.org This method leverages the reactivity of the bromomethyl group and the directing effect of the nitro group to facilitate the annulation, or ring-forming, reaction.

The synthesis begins with the bromination of a methyl-substituted nitropyridine, followed by a cyclization reaction. The nitro group at the 2-position of the pyridine ring is crucial as it activates the adjacent position for nucleophilic attack, a key step in the formation of the second ring of the naphthyridine core. The bromomethyl group at the 3-position provides the necessary electrophilic center for the cyclization to occur. While specific mechanistic details and reaction conditions for this particular transformation are proprietary to the cited research, the general principle aligns with established methods of heterocyclic synthesis where intramolecular condensation reactions are employed to construct fused ring systems.

Multi-Step Approaches Incorporating a Bromomethyl-Pyridine Moiety into the 1,8-Naphthyridinone Skeleton

In more elaborate multi-step syntheses, a bromomethyl-pyridine fragment can be incorporated into the final 1,8-naphthyridinone structure through a series of reactions. These synthetic routes offer a high degree of control over the substitution pattern of the final molecule. A common strategy is the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an α-methylene group. nih.govnih.govrsc.orgwikipedia.org

In a hypothetical pathway, a 2-aminopyridine bearing a precursor to the bromomethyl group could be reacted with a suitable three-carbon carbonyl compound. For instance, a protected hydroxymethyl or a methoxymethyl group at the 3-position of the 2-aminopyridine could be carried through the cyclization reaction and then converted to the desired bromomethyl group in a later step. This approach allows for the use of milder conditions during the critical ring-forming step, avoiding potential side reactions associated with the highly reactive bromomethyl group. The final conversion of the precursor group to the bromomethyl functionality is typically achieved using standard brominating agents.

Strategies for Direct Bromomethylation of 1,8-Naphthyridin-2(1H)-one Systems

An alternative to building the naphthyridinone ring from pyridine precursors is the direct introduction of the bromomethyl group onto a pre-formed 1,8-naphthyridin-2(1H)-one scaffold. This approach can be more atom-economical but often faces challenges in controlling the regioselectivity of the bromination.

Side-Chain Halogenation Techniques (e.g., N-Bromosuccinimide (NBS)-mediated reactions on methyl groups)

For the synthesis of 3-(bromomethyl)-1,8-naphthyridin-2(1H)-one from its 3-methyl precursor, side-chain halogenation is the most direct method. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic C-H bonds, a process known as the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The methyl group at the 3-position of the 1,8-naphthyridin-2(1H)-one ring is analogous to a benzylic position, making it susceptible to radical bromination with NBS.

The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. wikipedia.org The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS or with molecular bromine (present in trace amounts) to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

Table 1: Reaction Conditions for NBS-Mediated Side-Chain Bromination

| Parameter | Typical Conditions |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Substrate | 3-Methyl-1,8-naphthyridin-2(1H)-one |

| Solvent | Carbon tetrachloride (CCl₄), Benzene |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl peroxide, UV light |

| Temperature | Reflux |

It is important to note that the reaction conditions must be carefully controlled to avoid competing reactions, such as bromination of the aromatic ring. The use of a non-polar solvent and a radical initiator generally favors side-chain bromination over electrophilic aromatic substitution. researchgate.net

Regioselective Introduction of the Bromomethyl Group at Position 3

The direct and regioselective introduction of a bromomethyl group at the 3-position of an unsubstituted 1,8-naphthyridin-2(1H)-one is a more challenging synthetic transformation. Electrophilic aromatic substitution reactions on the pyridine ring are generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rsc.orgyoutube.com Furthermore, controlling the position of substitution can be problematic.

While direct bromomethylation of 1,8-naphthyridin-2(1H)-one at the C3 position is not a well-documented process, related functionalizations can provide a route to the desired product. For instance, a Vilsmeier-Haack reaction could potentially be used to introduce a formyl group at the 3-position, which could then be reduced to a hydroxymethyl group and subsequently converted to the bromomethyl group. However, the regioselectivity of such an electrophilic substitution would need to be carefully controlled.

Elucidation of Reactivity and Reaction Mechanisms of 3 Bromomethyl 1,8 Naphthyridin 2 1h One

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C(sp³)–Br bond in the bromomethyl group is the most labile site for nucleophilic attack. Its reactivity is significantly enhanced by the adjacent electron-deficient 1,8-naphthyridinone ring system, making it an excellent substrate for a variety of nucleophilic substitution reactions.

Mechanistic Pathways and Scope of Alkylation Reactions

The substitution of the bromine atom typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This pathway is favored due to the primary nature of the carbon center, which is sterically accessible for backside attack by a nucleophile. libretexts.org The reaction involves a concerted step where the nucleophile forms a new bond to the methylene (B1212753) carbon as the bromide ion departs. libretexts.org The transition state is stabilized by the electron-withdrawing character of the heterocyclic core, which increases the electrophilicity of the carbon atom.

While an SN1 pathway, involving the formation of a carbocation intermediate, is theoretically possible, it is generally less favored. Although the adjacent aromatic ring could stabilize a positive charge through resonance, the strong electron-withdrawing nature of the two nitrogen atoms in the naphthyridine system would destabilize such an intermediate.

The high reactivity of the bromomethyl group allows for alkylation of a wide range of nucleophiles, providing a versatile method for introducing diverse functional groups at the 3-position. Due to the scarcity of direct literature on this specific molecule, the scope is inferred from analogous reactions with bromomethyl-substituted heterocycles and benzylic bromides. mdpi.com

Table 1: Potential Scope of Nucleophiles for Substitution Reactions

| Nucleophile Type | Example | Expected Product |

|---|---|---|

| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH) | 3-(Alkoxymethyl)- or 3-(Aryloxymethyl)- derivatives |

| N-Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH) | 3-(Aminomethyl)- derivatives |

| Azide (B81097) (N₃⁻) | 3-(Azidomethyl)- derivative | |

| Phthalimide | 3-(Phthalimidomethyl)- derivative (Gabriel synthesis) | |

| S-Nucleophiles | Thiols (RSH), Thiophenols (ArSH) | 3-(Thioether)- derivatives |

| C-Nucleophiles | Cyanide (CN⁻) | 3-(Cyanomethyl)- derivative |

| Malonic esters | 3-(Alkyl-substituted)-acetic ester derivatives | |

| P-Nucleophiles | Triarylphosphines (Ar₃P) | Phosphonium (B103445) salts (Wittig reagent precursors) |

Cross-Coupling Reactions Involving the Carbon-Bromine Bond

While less common than with aryl halides, the C(sp³)–Br bond of the bromomethyl group can participate in transition-metal-catalyzed cross-coupling reactions, offering a powerful strategy for C–C bond formation. nih.gov

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura, Heck Reactions)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, can be adapted for benzylic bromides. nih.govuwindsor.ca The catalytic cycle is initiated by the oxidative addition of the C–Br bond to a Pd(0) complex. libretexts.org This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the synthesis of various 3-arylmethyl- or 3-vinylmethyl-1,8-naphthyridin-2(1H)-ones. A variety of catalysts, ligands, and bases can be employed to optimize the reaction. nih.govresearchgate.net

Table 2: Potential Suzuki-Miyaura Reaction Components

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | JohnPhos, SPhos, Triphenylphosphine (PPh₃) |

| Boron Reagent | Arylboronic acids, Alkenylboronic acids, Alkylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

Heck Reaction: The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The use of benzylic halides is also well-established. wikipedia.orgbyjus.comrsc.org The mechanism involves oxidative addition of the C–Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. byjus.com This reaction would yield 3-allyl-substituted 1,8-naphthyridin-2(1H)-one derivatives. Nickel-catalyzed Heck-type reactions have also been shown to be effective for benzyl (B1604629) chlorides, often proceeding at room temperature. nih.gov

Exploration of Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze cross-coupling reactions with alkyl halides. nih.gov These methods provide alternative pathways for forming C–C bonds and may offer different reactivity profiles or functional group tolerance. nih.govorganicreactions.org

Negishi Coupling : This reaction utilizes an organozinc reagent as the nucleophilic partner, often catalyzed by palladium or nickel. It is known for its high reactivity and functional group tolerance.

Kumada Coupling : This involves the reaction of a Grignard reagent (organomagnesium halide) with the organic halide, typically catalyzed by nickel or palladium complexes. The high reactivity of Grignard reagents can limit its functional group compatibility.

Sonogashira Coupling : While typically used for coupling terminal alkynes with aryl or vinyl halides, modifications of the Sonogashira reaction can sometimes be applied to sp³-hybridized halides, which would allow for the introduction of an alkynyl group.

Table 3: Overview of Potential Transition Metal-Catalyzed Transformations

| Reaction Name | Metal Catalyst | Nucleophilic Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium, Nickel | Organoboron | C(sp³)–C(sp²), C(sp³)–C(sp³) |

| Heck | Palladium, Nickel | Alkene | C(sp³)–C(sp²) |

| Negishi | Palladium, Nickel | Organozinc | C(sp³)–C(sp²), C(sp³)–C(sp³) |

| Kumada | Nickel, Palladium | Organomagnesium (Grignard) | C(sp³)–C(sp²), C(sp³)–C(sp³) |

Reactivity of the 1,8-Naphthyridin-2(1H)-one Core in the Presence of the Bromomethyl Group

The 1,8-naphthyridin-2(1H)-one core possesses its own reactive sites, primarily the lactam nitrogen (N1) and the aromatic carbon positions. The presence of the highly electrophilic bromomethyl group introduces the challenge of chemoselectivity.

The N-H proton of the lactam is acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile and can undergo reactions such as N-alkylation or N-arylation. researchgate.netorganic-chemistry.org When reacting 3-(bromomethyl)-1,8-naphthyridin-2(1H)-one with a reagent that is both a nucleophile and a base, a competition between N-alkylation and substitution at the bromomethyl group can occur.

For instance, treatment with a base like potassium carbonate in the presence of an external alkyl halide would likely lead to N-alkylation. organic-chemistry.org Conversely, reaction with a soft, non-basic nucleophile like sodium iodide would favor substitution at the bromomethyl group. In an intramolecular context, under basic conditions, there is a possibility of self-reaction or polymerization if the lactam anion of one molecule attacks the bromomethyl group of another. Careful selection of reaction conditions (e.g., choice of base, temperature, order of addition) is crucial to control the regiochemical outcome and achieve the desired product selectively. researchgate.net

Furthermore, electrophilic aromatic substitution on the naphthyridine rings is generally difficult due to the electron-deficient nature of the pyridine (B92270) rings. Any such transformations would likely require harsh conditions and would be directed by the existing substituents, with the regioselectivity being complex to predict without experimental data.

Selective Functionalization of the Bicyclic System

The 1,8-naphthyridine (B1210474) core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce functional groups is crucial for the development of new therapeutic agents. nih.gov The bromomethyl group in this compound serves as a key handle for introducing a wide range of substituents through nucleophilic substitution reactions.

While direct studies on the reactivity of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related 3-bromo-1,8-naphthyridin-2(1H)-one provides valuable insights. For instance, the 3-bromo analog has been shown to undergo Buchwald-Hartwig cross-coupling reactions with various anilines, demonstrating the susceptibility of the 3-position to functionalization. researchgate.net This suggests that the bromomethyl group in the target compound would also be highly reactive towards nucleophiles.

The methylene spacer between the bromine atom and the naphthyridine ring is expected to influence the reactivity. Nucleophilic attack would likely proceed via an SN2 mechanism, where the nucleophile displaces the bromide ion. The reaction's feasibility would depend on the nucleophilicity of the attacking species and the reaction conditions.

Based on the general principles of nucleophilic substitution and the reactivity of analogous compounds, a variety of nucleophiles could be employed to functionalize the 3-(bromomethyl) group. These include:

Nitrogen Nucleophiles: Primary and secondary amines could react to form the corresponding 3-(aminomethyl)-1,8-naphthyridin-2(1H)-one derivatives.

Sulfur Nucleophiles: Thiols and thiophenols could be used to synthesize 3-(thiomethyl) derivatives.

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, could yield 3-(alkoxymethyl) or 3-(aryloxymethyl) ethers.

The table below summarizes the potential products from the reaction of this compound with various nucleophiles, based on analogous reactions of similar heterocyclic compounds.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-((R-amino)methyl)-1,8-naphthyridin-2(1H)-one |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-((R₂-amino)methyl)-1,8-naphthyridin-2(1H)-one |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 3-((R-thio)methyl)-1,8-naphthyridin-2(1H)-one |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | 3-((R-oxy)methyl)-1,8-naphthyridin-2(1H)-one |

It is important to note that the nitrogen atoms within the 1,8-naphthyridine ring could potentially influence the reactivity of the bromomethyl group through neighboring group participation, although specific mechanistic studies on this aspect are not available in the reviewed literature.

Investigation of Ring-Opening and Rearrangement Pathways

The stability of the 1,8-naphthyridin-2(1H)-one ring system is a critical factor in its synthetic utility. While generally stable, heterocyclic rings can undergo opening or rearrangement under specific conditions. Investigations into such pathways for this compound are essential for defining the scope and limitations of its use in synthesis.

Direct evidence for ring-opening or rearrangement of this compound is scarce in the available literature. However, studies on related heterocyclic systems provide a conceptual framework for potential transformations. For instance, ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives have been reported to yield 1,8-naphthyridin-2(1H)-ones, indicating the possibility of skeletal rearrangements in similar bicyclic systems. kthmcollege.ac.inresearchgate.net

Furthermore, rearrangements of other naphthyridine isomers, such as 2,7-naphthyridines, have been documented. nih.gov These transformations often proceed under specific conditions, such as the presence of strong acids or bases, or at elevated temperatures.

Potential pathways for the rearrangement of the 1,8-naphthyridin-2(1H)-one skeleton could involve:

Acid-Catalyzed Rearrangements: Protonation of the ring nitrogens or the carbonyl oxygen could initiate a cascade of electronic shifts, potentially leading to a skeletal reorganization.

Base-Catalyzed Rearrangements: Deprotonation at a suitable position could induce rearrangements, although this is generally less common for electron-deficient rings like pyridine.

Thermal Rearrangements: At high temperatures, bond cleavage and reformation could lead to isomeric products.

The presence of the bromomethyl substituent at the 3-position might also influence the stability of the ring. For example, intramolecular reactions between the bromomethyl group and one of the ring nitrogens could potentially lead to the formation of a tricyclic system, which might then undergo further rearrangement. However, this remains a hypothetical pathway without direct experimental evidence.

The following table outlines hypothetical rearrangement products that could arise from this compound under different conditions, based on known rearrangements of other heterocyclic systems.

| Reaction Condition | Potential Rearrangement Type | Hypothetical Product |

| Strong Acid (e.g., H₂SO₄) | Skeletal Rearrangement | Isomeric Naphthyridinone |

| Strong Base (e.g., NaNH₂) | Ring Contraction/Expansion | e.g., Pyrido[2,3-b]azepin-one |

| High Temperature | Sigmatropic Rearrangement | Substituted Pyridinone |

It is crucial to emphasize that these are postulated pathways based on the reactivity of other heterocyclic compounds. Detailed experimental and computational studies would be necessary to confirm the actual ring-opening and rearrangement pathways of this compound.

Strategic Derivatization and Further Functionalization of the 3 Bromomethyl 1,8 Naphthyridin 2 1h One Scaffold

Conversions at the Bromomethyl Position to Diverse Functional Groups

The electrophilic nature of the carbon atom in the bromomethyl group makes it susceptible to nucleophilic attack, providing a straightforward route to a variety of functionalized derivatives. This allows for the introduction of pharmacophoric moieties and the modulation of the compound's physicochemical properties.

Synthesis of Aminomethyl, Hydroxymethyl, and Carboxymethyl Derivatives

The conversion of the bromomethyl group to aminomethyl, hydroxymethyl, and carboxymethyl functionalities introduces key hydrogen bonding donors and acceptors, significantly altering the molecule's polarity and potential biological interactions.

The synthesis of 3-(aminomethyl)-1,8-naphthyridin-2(1H)-one can be achieved through a two-step sequence. A common and efficient method involves the reaction of 3-(bromomethyl)-1,8-naphthyridin-2(1H)-one with sodium azide (B81097) to form the corresponding azidomethyl intermediate. Subsequent reduction of the azide, typically through catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride, yields the desired primary amine.

The 3-(hydroxymethyl)-1,8-naphthyridin-2(1H)-one derivative is accessible via direct hydrolysis of the bromomethyl compound. This nucleophilic substitution reaction is typically carried out in the presence of water, often with a co-solvent to aid solubility, and may be facilitated by a mild base to neutralize the hydrobromic acid byproduct.

The preparation of 3-(carboxymethyl)-1,8-naphthyridin-2(1H)-one can be approached in two principal ways. One route involves the oxidation of the 3-(hydroxymethyl) derivative using a suitable oxidizing agent, such as potassium permanganate (B83412) or Jones reagent. Alternatively, the bromomethyl starting material can be reacted with a cyanide salt, such as sodium or potassium cyanide, to yield a 3-(cyanomethyl) intermediate. Subsequent acidic or basic hydrolysis of the nitrile functionality then affords the desired carboxymethyl derivative.

| Starting Material | Target Derivative | Reagents and Conditions |

| This compound | 3-(Aminomethyl)-1,8-naphthyridin-2(1H)-one | 1. NaN3, DMF; 2. H2, Pd/C or LiAlH4, THF |

| This compound | 3-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one | H2O, Acetone, reflux |

| This compound | 3-(Carboxymethyl)-1,8-naphthyridin-2(1H)-one | 1. NaCN, DMSO; 2. H3O+, heat |

| 3-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one | 3-(Carboxymethyl)-1,8-naphthyridin-2(1H)-one | KMnO4, acetone, H2O |

Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds (e.g., S, N, O)

The bromomethyl group is an excellent electrophile for forming bonds with a variety of nucleophiles, leading to a diverse array of derivatives with new carbon-carbon and carbon-heteroatom linkages.

Carbon-Heteroatom Bond Formation:

C-S Bonds: Thioethers can be readily synthesized by the reaction of this compound with thiols in the presence of a base. This reaction proceeds via an SN2 mechanism and is generally high-yielding. A wide range of thiols, including aliphatic and aromatic derivatives, can be employed.

C-N Bonds: A plethora of nitrogen-containing derivatives can be accessed through the alkylation of primary and secondary amines. This allows for the introduction of various substituted amino groups, which can be crucial for tuning the pharmacological profile of the molecule. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr formed.

C-O Bonds: Ethers and esters can be formed by reacting the bromomethyl compound with alcohols or carboxylates, respectively. The Williamson ether synthesis, involving the reaction with an alkoxide, is a common method for preparing ether derivatives.

Carbon-Carbon Bond Formation: The formation of new carbon-carbon bonds from the bromomethyl handle expands the carbon skeleton and allows for the introduction of a wide range of organic moieties.

Alkylation of Carbon Nucleophiles: The bromomethyl group can react with soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), in the presence of a base. This allows for the extension of the carbon chain and the introduction of further functionalities.

Wittig Reaction: Conversion of the bromomethyl group to a phosphonium (B103445) salt, by reaction with triphenylphosphine, provides a precursor for the Wittig reaction. Subsequent treatment with a strong base generates the corresponding ylide, which can then react with aldehydes or ketones to form alkenes.

Cross-Coupling Reactions: While less common for a bromomethyl group, it is conceivable to convert it into an organometallic reagent (e.g., an organozinc or organocuprate species) for subsequent cross-coupling reactions, such as the Suzuki or Negishi coupling, with aryl or vinyl halides.

| Nucleophile | Resulting Functional Group | Example Reagents and Conditions |

| Thiol (R-SH) | Thioether (-S-R) | R-SH, K2CO3, Acetone |

| Amine (R2NH) | Amine (-NR2) | R2NH, Et3N, CH2Cl2 |

| Alcohol (R-OH) | Ether (-O-R) | R-ONa, THF |

| Diethyl malonate | Substituted malonate | CH2(COOEt)2, NaOEt, EtOH |

| Triphenylphosphine | Phosphonium salt | PPh3, Toluene, reflux |

Modification of the Naphthyridinone Ring System via the Bromomethyl Handle

Beyond simple substitution at the methyl group, the 3-(bromomethyl) functionality can be strategically employed to effect modifications on the naphthyridinone bicyclic system itself. These transformations can lead to the introduction of substituents at other positions on the ring or the construction of more complex polycyclic architectures.

Selective Substitutions on the Bicyclic Scaffold

While direct electrophilic or nucleophilic substitution on the 1,8-naphthyridin-2(1H)-one ring can be challenging to control regioselectively, the 3-(bromomethyl) group can serve as a handle to introduce functionality that can then participate in intramolecular reactions to modify the ring. For instance, a nucleophile attached to a side chain introduced at the bromomethyl position could potentially cyclize onto the naphthyridinone ring, although such strategies are not yet widely reported for this specific scaffold. A more common approach for modifying the naphthyridinone ring involves reactions at other positions, such as the N1-position or other available carbons on the aromatic ring, which are often achieved through separate synthetic steps rather than being directly mediated by the bromomethyl group.

Annulation Strategies for Constructing Polycyclic Architectures

The 3-(bromomethyl) group is a key functionality for annulation strategies, where an additional ring is fused onto the existing naphthyridinone framework. These strategies are pivotal in the synthesis of complex, polycyclic heterocyclic systems with potential applications in materials science and as advanced drug scaffolds.

One plausible annulation strategy involves an intramolecular Heck reaction. For this, the bromomethyl group would first be used to introduce a side chain containing a terminal alkene. Subsequent palladium-catalyzed intramolecular cyclization could then lead to the formation of a new ring fused to the naphthyridinone core. The regioselectivity of the cyclization would depend on the length and nature of the tether connecting the alkene to the naphthyridinone.

Another potential approach is through radical cyclization. The carbon-bromine bond can be homolytically cleaved to generate a radical species. If a suitable radical acceptor, such as an alkene or alkyne, is present in a side chain attached to the naphthyridinone, an intramolecular cyclization can occur to form a new ring.

Furthermore, the aminomethyl derivative, synthesized as described in section 4.1.1, can serve as a precursor for Pictet-Spengler or Pomeranz-Fritsch type reactions. For instance, condensation of the aminomethyl derivative with an appropriate aldehyde or ketone could be followed by an acid-catalyzed cyclization to form a new fused ring system.

| Annulation Strategy | Key Intermediate | Reaction Type |

| Intramolecular Heck Reaction | Naphthyridinone with an alkenyl side chain | Palladium-catalyzed cyclization |

| Radical Cyclization | Naphthyridinone with an unsaturated side chain | Radical-initiated ring closure |

| Pictet-Spengler Reaction | 3-(Aminomethyl)-1,8-naphthyridin-2(1H)-one | Condensation with an aldehyde followed by cyclization |

Advanced Spectroscopic Characterization Methods for 3 Bromomethyl 1,8 Naphthyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

High-Resolution ¹H NMR and ¹³C NMR Analyses

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For the parent compound, distinct signals are expected for the protons on the naphthyridine core and the bromomethyl group. The aromatic protons of the naphthyridine ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms. The methylene (B1212753) protons of the bromomethyl (-CH₂Br) group are expected to resonate at approximately δ 4.5-5.0 ppm, shifted downfield by the adjacent electronegative bromine atom. The N-H proton of the lactam ring would likely appear as a broad singlet at a lower field.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show signals for the carbonyl carbon of the lactam ring (around δ 160-165 ppm), the aromatic carbons of the naphthyridine core (δ 110-155 ppm), and the methylene carbon of the bromomethyl group (δ 30-35 ppm). nih.gov The specific chemical shifts are sensitive to substituent effects in derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 1,8-Naphthyridin-2(1H)-one Scaffold (Note: Data is representative and based on analogous structures. Actual values for the target compound may vary.)

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~162.0 |

| C3 | - | ~125.0 |

| C4 | ~8.0 (s) | ~145.0 |

| C4a | - | ~120.0 |

| C5 | ~7.5 (dd) | ~122.0 |

| C6 | ~8.5 (dd) | ~138.0 |

| C7 | ~7.8 (dd) | ~118.0 |

| C8a | - | ~153.0 |

| N1-H | ~12.0 (br s) | - |

| 3-CH₂Br | ~4.8 (s) | ~32.0 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For the naphthyridine core, COSY spectra would show correlations between adjacent aromatic protons (e.g., H5-H6, H6-H7), confirming their connectivity within the pyridine (B92270) rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is used to definitively assign the carbon signals based on their attached protons. For example, the proton signal of the -CH₂Br group would show a cross-peak with its corresponding carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methylene protons of the bromomethyl group would show correlations to the C3, C4, and C2 carbons, confirming its position on the naphthyridine ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. rsc.org This can reveal through-space interactions between the bromomethyl protons and nearby aromatic protons, such as H4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.commdpi.com

Assignment of Characteristic Vibrational Modes and Functional Groups

For this compound, key functional groups give rise to distinct peaks in the IR and Raman spectra.

N-H Stretch : The N-H bond of the lactam moiety typically shows a stretching vibration in the range of 3100-3300 cm⁻¹.

C=O Stretch : The carbonyl group of the lactam ring is a strong IR absorber, exhibiting a characteristic stretching vibration around 1650-1680 cm⁻¹. nih.gov

C=C and C=N Stretches : The aromatic C=C and C=N bonds of the naphthyridine ring system produce a series of bands in the 1400-1620 cm⁻¹ region.

C-H Stretches : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the bromomethyl group appears just below 3000 cm⁻¹.

C-Br Stretch : The carbon-bromine bond has a characteristic stretching frequency in the lower wavenumber region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on typical values for the functional groups.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | Lactam | 3100 - 3300 |

| Aromatic C-H Stretching | Naphthyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | -CH₂Br | 2850 - 3000 |

| C=O Stretching | Lactam | 1650 - 1680 |

| C=C / C=N Stretching | Naphthyridine Ring | 1400 - 1620 |

| C-Br Stretching | Bromomethyl | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. researchgate.net

For this compound (C₉H₇BrN₂O), the expected exact mass can be calculated. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed is also characteristic, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to two prominent peaks (M and M+2) of nearly equal intensity in the mass spectrum.

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state conformation.

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal several key structural features. nih.gov It would confirm the planarity of the fused 1,8-naphthyridine (B1210474) ring system. Furthermore, the analysis would elucidate the conformation of the bromomethyl substituent relative to the plane of the ring system. nih.gov Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the lactam N-H and C=O groups, and potential π-π stacking between the aromatic rings of adjacent molecules, would also be identified. nih.govnih.gov This information is critical for understanding the solid-state packing and physical properties of the compound.

Computational Chemistry and Theoretical Investigations of 3 Bromomethyl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and properties. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy structure.

While specific conformational analysis of this compound is not available in the literature, studies on similar 1,8-naphthyridine (B1210474) systems, such as those investigated by Fadda et al. on 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide derivatives using the B3LYP/6-31G(d) level of theory, have shown that the naphthyridine core is essentially planar. researchgate.net It is expected that the 1,8-naphthyridin-2(1H)-one core of the title compound would also adopt a planar conformation to maximize aromatic stabilization. The primary conformational flexibility would arise from the rotation around the C3-C(H2Br) single bond of the bromomethyl substituent. Different staggered and eclipsed conformations would exist, with their relative energies determining the most populated conformer in the ground state. The size of the bromine atom would likely lead to a staggered conformation being the most stable to minimize steric hindrance.

Electronic Structure Properties (e.g., Charge Distribution, Molecular Orbitals)

Understanding the distribution of electrons within a molecule is key to predicting its chemical properties. DFT calculations can provide detailed information on charge distribution through various population analysis schemes and visualize the molecular orbitals.

In a study on related 1,8-naphthyridine derivatives, the distribution of electron density was calculated, revealing the influence of different substituents on the electronic environment of the heterocyclic core. researchgate.net For this compound, the electronegative oxygen of the carbonyl group and the nitrogen atoms of the naphthyridine ring are expected to be regions of higher electron density. The bromine atom, being highly electronegative, will also draw electron density, creating a partial positive charge on the adjacent methylene (B1212753) carbon. This electronic distribution is critical for understanding the molecule's intermolecular interactions and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps and Orbital Spatial Distribution

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide | -6.21 | -1.85 | 4.36 | DFT/B3LYP/6-31G(d) |

Table 1: Calculated HOMO-LUMO energies and energy gap for a structurally related 1,8-naphthyridine derivative. Data sourced from Fadda et al. (2012). researchgate.net

Prediction of Preferred Sites for Electrophilic and Nucleophilic Attack

The spatial distribution of the frontier orbitals can be used to predict the most likely sites for chemical reactions. The regions of the molecule where the HOMO is largest are most susceptible to electrophilic attack, as this is where the molecule's most available electrons are located. Conversely, the areas with the largest LUMO contribution are the most likely sites for nucleophilic attack.

Based on the analysis of similar 1,8-naphthyridine systems, the HOMO of this compound is expected to have significant contributions from the electron-rich regions of the naphthyridine ring. researchgate.net This suggests that electrophilic attack would likely occur at one of the carbon atoms of the pyridine (B92270) ring not bearing the carbonyl group. The LUMO, being localized on the pyridinone ring, indicates that this part of the molecule is the most electrophilic. researchgate.net Therefore, nucleophilic attack is predicted to occur at the carbonyl carbon or other electron-deficient carbons in this ring. Furthermore, the methylene carbon of the bromomethyl group, attached to the electronegative bromine, is a prime site for nucleophilic substitution reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule, particularly in relation to electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

Visualization of Electrostatic Potential Surfaces for Understanding Reactive Sites

While specific research visualizing the electrostatic potential surface (EPS) of this compound is not readily found, general principles of computational chemistry allow for a theoretical prediction of its reactive sites. An EPS map would illustrate the distribution of charge across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, it can be hypothesized that the electrostatic potential surface would show distinct regions of varying potential. The oxygen atom of the carbonyl group at the 2-position and the nitrogen atoms of the naphthyridine ring would be expected to exhibit negative electrostatic potential, indicating their role as likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen at the 1-position (the N-H group) and the methylene protons of the bromomethyl group would likely display positive electrostatic potential, marking them as potential sites for nucleophilic interaction or deprotonation. The bromine atom, being highly electronegative, would draw electron density, creating a localized region of negative potential around itself, while simultaneously rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution.

A hypothetical representation of these expected reactive sites is summarized in the table below.

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

| Carbonyl Oxygen (C=O) | Negative | Nucleophilic, Hydrogen Bond Acceptor |

| Naphthyridine Ring Nitrogens | Negative | Nucleophilic, Lewis Basic Sites |

| N-H Proton | Positive | Acidic, Hydrogen Bond Donor |

| Bromomethyl Carbon (-CH₂Br) | Positive | Electrophilic, Site for Nucleophilic Substitution |

| Bromine Atom (-Br) | Negative | Potential Halogen Bonding Site |

This table is based on theoretical principles and awaits experimental or specific computational verification for this compound.

Computational Studies of Reaction Mechanisms and Energetics

Detailed computational investigations into the reaction mechanisms and energetics involving this compound are scarce in the available literature. Such studies would be invaluable for understanding the kinetics and thermodynamics of its transformations, for instance, in nucleophilic substitution reactions where the bromide acts as a leaving group.

Transition State Analysis of Key Transformations

A crucial aspect of computational reaction mechanism studies is the identification and characterization of transition states. For a typical SN2 reaction involving this compound with a generic nucleophile (Nu⁻), a transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the concerted bond-breaking of the C-Br bond and bond-formation of the C-Nu bond.

Computational methods such as Density Functional Theory (DFT) would be employed to model this process. The analysis would yield critical data, including the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, and the geometry of the transition state structure.

A hypothetical data table for a transition state analysis of the reaction of this compound with a nucleophile is presented below. The values are illustrative and would require specific quantum chemical calculations to be determined accurately.

| Parameter | Description | Hypothetical Value |

| ΔE‡ | Electronic Activation Energy | Value in kcal/mol |

| ΔH‡ | Enthalpy of Activation | Value in kcal/mol |

| ΔG‡ | Gibbs Free Energy of Activation | Value in kcal/mol |

| νi | Imaginary Frequency | Value in cm⁻¹ |

| C-Br bond length (TS) | Length of the breaking C-Br bond in the transition state | Value in Å |

| C-Nu bond length (TS) | Length of the forming C-Nu bond in the transition state | Value in Å |

This table represents the type of data that would be generated from a transition state analysis. The actual values are dependent on the specific nucleophile and the level of theory used for the calculation.

Applications of 3 Bromomethyl 1,8 Naphthyridin 2 1h One in Advanced Organic Synthesis

Versatile Building Block for the Construction of Complex Heterocyclic Frameworks

The reactivity of the bromomethyl group in 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one makes it an ideal precursor for the synthesis of fused and substituted heterocyclic systems. This versatility stems from its ability to react with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. While direct examples of this specific compound are not extensively documented in the literature, the known reactivity of analogous benzylic halides and related 3-substituted 1,8-naphthyridinones provides a strong basis for its potential applications. researchgate.net

One plausible application is in the construction of fused heterocyclic systems. By reacting with bifunctional nucleophiles, this compound could serve as a key component in cyclization reactions. For instance, reaction with a dinucleophile such as a 2-aminothiophenol (B119425) could lead to the formation of a naphthyridinyl-fused thiazocine ring system. Similarly, reactions with other binucleophiles could pave the way for novel polycyclic aromatic compounds with embedded 1,8-naphthyridine (B1210474) moieties.

Furthermore, the introduction of various side chains via nucleophilic substitution can dramatically alter the steric and electronic properties of the parent molecule, allowing for the fine-tuning of its biological activity or material properties. The table below illustrates potential reactions of this compound with various nucleophiles to generate more complex heterocyclic structures.

| Nucleophile | Resulting Functional Group | Potential Application |

| Amines (R-NH2) | Secondary or Tertiary Amines | Introduction of basic centers, modulation of solubility and biological activity. nih.gov |

| Thiols (R-SH) | Thioethers | Synthesis of sulfur-containing heterocycles, potential for metal coordination. |

| Azides (N3-) | Azides | Precursors for triazoles via click chemistry, introduction of nitrogen-rich moieties. |

| Phenols (Ar-OH) | Aryl ethers | Modification of electronic properties, synthesis of extended aromatic systems. |

| Carboxylates (R-COO-) | Esters | Introduction of hydrolyzable linkers, pro-drug strategies. |

Precursor for the Generation of Diverse Molecular Libraries

Combinatorial chemistry and the generation of molecular libraries are powerful tools in drug discovery for the rapid identification of new bioactive compounds. The reactivity profile of this compound makes it an excellent candidate for the synthesis of diverse libraries of 1,8-naphthyridine derivatives. Its ability to react with a wide array of nucleophiles allows for the systematic introduction of a multitude of side chains and functional groups at the 3-position.

This approach would involve the parallel reaction of this compound with a collection of diverse building blocks, such as a library of amines, thiols, or alcohols. This would rapidly generate a large number of unique compounds, each with a distinct substitution pattern. High-throughput screening of these libraries against various biological targets could then identify lead compounds for further optimization. The 1,8-naphthyridine core itself is known to interact with various biological targets, and the diversification at the 3-position would allow for the exploration of the structure-activity relationship (SAR) in a systematic manner. nih.gov

The following table outlines a hypothetical scheme for the generation of a molecular library based on this compound.

| Library Component | Reaction Type | Resulting Library |

| Diverse primary and secondary amines | Nucleophilic substitution | Library of 3-(aminomethyl)-1,8-naphthyridin-2(1H)-one derivatives |

| Various thiols | Nucleophilic substitution | Library of 3-(thiomethyl)-1,8-naphthyridin-2(1H)-one derivatives |

| A collection of phenols and alcohols | Williamson ether synthesis | Library of 3-(alkoxymethyl)- and 3-(aryloxymethyl)-1,8-naphthyridin-2(1H)-one derivatives |

Utility in the Synthesis of Ligands for Coordination Chemistry

The 1,8-naphthyridine ring system, with its two nitrogen atoms in a pre-organized arrangement, is an excellent chelating motif for a variety of metal ions. researchgate.net This property has led to the extensive use of 1,8-naphthyridine derivatives as ligands in coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. This compound can be a valuable precursor for the synthesis of more elaborate multidentate ligands. researchgate.net

By introducing additional coordinating groups through the reactive bromomethyl handle, the denticity and coordination properties of the resulting ligand can be tailored. For instance, reaction with a primary amine bearing another donor group, such as a pyridine (B92270) or imidazole, would generate a tridentate ligand. The flexibility of the methylene (B1212753) spacer allows the appended donor group to orient itself in a suitable position for metal coordination. This strategy can be extended to create ligands with even higher denticity, leading to the formation of stable and well-defined metal complexes. The properties of these metal complexes, such as their catalytic activity or photophysical behavior, can be fine-tuned by modifying the substituents on the 1,8-naphthyridine core and the nature of the appended donor groups.

| Appended Donor Group | Resulting Ligand Type | Potential Metal Complexes |

| Pyridine | Bidentate or Tridentate | Complexes with transition metals for catalysis or sensing. scholarscentral.com |

| Imidazole | Bidentate or Tridentate | Bioinorganic model complexes. |

| Carboxylate | Bidentate | Formation of coordination polymers or metal-organic frameworks. |

| Phosphine | Bidentate | Homogeneous catalysis. |

Role in the Design and Preparation of Scaffolds for Functional Materials

The unique photophysical properties of the 1,8-naphthyridine scaffold, including its fluorescence and potential for use in organic light-emitting diodes (OLEDs), make it an attractive core for the development of functional materials. researchgate.netrsc.org this compound can serve as a key building block for the synthesis of such materials by allowing for the attachment of various functional moieties that can modulate the electronic and optical properties of the final material.

For example, the introduction of electron-donating or electron-withdrawing groups through the bromomethyl linker can be used to tune the HOMO and LUMO energy levels of the molecule, thereby altering its absorption and emission characteristics. This approach is crucial in the design of new fluorescent probes and emitters for OLEDs. rsc.orgmdpi.com Furthermore, the reactive handle can be used to incorporate the 1,8-naphthyridine unit into larger polymeric or macromolecular structures. This could lead to the development of new photoactive polymers or materials with interesting self-assembly properties. The ability to systematically modify the structure of the 1,8-naphthyridine core and the appended functional groups provides a powerful strategy for the rational design of new functional materials with tailored properties.

| Functional Moiety | Potential Material Application |

| Electron-donating/withdrawing groups | Tuning of photophysical properties for fluorescent probes and OLEDs. researchgate.netrsc.org |

| Polymerizable group (e.g., vinyl, acrylate) | Incorporation into photoactive polymers. |

| Long alkyl chains | Promotion of self-assembly and formation of liquid crystalline phases. |

| Other chromophores | Synthesis of donor-acceptor systems for nonlinear optics or solar cells. |

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

The bromomethyl derivative can be synthesized via halogenation of the parent 1,8-naphthyridin-2(1H)-one. Direct bromination using phosphoryl bromide (PBr₃) or HBr with catalytic agents is a standard method . Alternatively, halogenolysis of hydroxyalkyl-substituted precursors (e.g., methyl groups) with thionyl chloride (SOCl₂) or PBr₃ in anhydrous conditions achieves selective bromination . For example, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes hydrolysis under NaOH/MeOH to yield 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one (88% yield) . Optimizing stoichiometry, temperature (e.g., 50–100°C), and solvent polarity (neat POCl₃ vs. DMF) is critical to avoid side reactions like over-halogenation or ring degradation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity and substitution patterns. For example, ¹H NMR can distinguish between bromomethyl (δ ~4.3–4.5 ppm for CH₂Br) and aromatic protons (δ ~7.5–8.5 ppm) . X-ray crystallography provides definitive proof of stereochemistry, as seen in studies on analogous naphthyridinones . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of 1,8-naphthyridin-2(1H)-one derivatives, and how can they be mitigated?

Q. How does this compound function in the design of peptide nucleic acid (PNA) analogs, and what binding affinity improvements are observed?

The bromomethyl group serves as a precursor for introducing functional handles (e.g., thiols or amines) into PNAs. Substituted naphthyridinones, such as 7-chloro derivatives, enhance duplex and triplex stability via improved base stacking and hydrogen bonding. For example, 7-Cl-bT-modified PNAs increase DNA/RNA duplex melting temperatures (ΔTₐ = +2.0–3.5°C per modification) due to enthalpic stabilization, as shown in thermodynamic studies . The bromomethyl variant could similarly improve hybridization by enabling post-synthetic modifications (e.g., crosslinking or fluorophore attachment) without compromising sequence discrimination .

Q. What mechanistic insights explain the antiallergy activity of substituted 1,8-naphthyridin-2(1H)-ones, and how does bromination impact efficacy?

Brominated derivatives inhibit sulfidopeptide leukotriene (SRS-A) release, a key pathway in allergic bronchospasm. For example, 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (Sch 33303) reduces leukotriene synthesis by modulating phospholipase A₂ or 5-lipoxygenase activity . Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in SAR studies where halogenated analogs exhibit superior potency compared to non-halogenated counterparts . In vitro assays (e.g., ELISA for LTC₄/LTD₄) and in vivo bronchospasm models (guinea pig) are used to validate activity .

Data Contradiction Analysis

Q. Discrepancies in reported yields for naphthyridinone halogenation: How can experimental reproducibility be ensured?

Yields for bromination vary widely (e.g., 51–88% in ), likely due to differences in substrate purity, reagent quality, and moisture control. For instance, trace water in PBr₃ can hydrolyze intermediates, reducing efficiency. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and standardized workup protocols (e.g., pH adjustment during hydrolysis) . Independent validation via HPLC purity checks and elemental analysis is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.